(2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride is a chiral amino acid derivative characterized by its unique cyclobutyl side chain. This compound features a propanoic acid backbone with an amino group at the second carbon and a methyl-substituted cyclobutane group at the third carbon. The hydrochloride form indicates the presence of hydrochloric acid, which enhances the solubility of the compound in aqueous solutions. Its molecular formula is C₈H₁₅ClN₂O₂, and it has potential applications in medicinal chemistry and pharmacology due to its structural properties.
These reactions are facilitated by specific enzymes that act as catalysts, allowing for metabolic processes essential in biological systems
The biological activity of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride is primarily linked to its role as a neurotransmitter modulator. It has been studied for its potential effects on:
Several synthetic routes have been developed for producing (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride:
The applications of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride include:
Interaction studies have shown that (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride can interact with various biological targets, including:
Computer-aided drug design tools have been used to predict these interactions, highlighting potential therapeutic avenues .
Several compounds share structural similarities with (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Amino-2-methylcyclopropanecarboxylic acid | Cyclopropane ring instead of cyclobutane | Smaller ring structure affects sterics |
| (S)-3-(1-Methylcyclopropyl)alanine | Propanoic backbone with cyclopropyl substitution | Different stereochemistry alters activity |
| 4-Aminobutanoic acid | Linear four-carbon chain without cyclic structure | Simpler structure; more straightforward metabolism |
| 2-Amino-3-(cyclohexyl)propanoic acid | Cyclohexane instead of cyclobutane | Larger ring may impact receptor interactions |
These compounds highlight the uniqueness of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride through its specific cyclobutane structure and potential biological activities, making it a distinct candidate for further research in medicinal chemistry .
The synthesis of enantiopure cyclobutane derivatives often begins with the stereocontrolled construction of the four-membered carbocyclic ring. A prominent strategy involves intermolecular [2+2] photocycloadditions, which enable the formation of cyclobutane rings with precise regio- and stereochemistry. For example, supramolecular cocrystallization techniques have been employed to preorganize alkenes in geometries conducive to quantitative photocycloaddition. In one approach, face-to-face stacking interactions between aromatic rings in cocrystals such as SB·8F align unsymmetrical alkenes at a centroid-to-centroid distance of 3.82 Å, meeting Schmidt’s criteria for photoreactivity. UV irradiation of these cocrystals yields chiral cyclobutanes (e.g., SB-8F-cb) with four distinct aryl substituents in quantitative yields and no side products. This method eliminates the need for liquid-phase reactions and complex purification steps, making it advantageous for scalable synthesis.
Alternative strategies leverage cascade reactions to form cyclobutane rings. A notable example combines asymmetric allylic etherification with visible-light-induced [2+2] photocycloaddition. Using an iridium catalyst ([Ir(cod)Cl]₂) and a chiral phosphoramidite ligand, cinnamyl alcohols and allyl acetates undergo enantioselective etherification to generate intermediates primed for photocycloaddition. The resulting oxa--bicyclic heptanes exhibit excellent enantiomeric ratios (up to 99:1 er) and diastereoselectivities, demonstrating the utility of tandem catalytic cycles in cyclobutane synthesis.
Introducing the amino group enantioselectively into cyclobutane scaffolds requires catalysts capable of differentiating prochiral centers. Iridium-catalyzed asymmetric allylic amination has emerged as a robust method for this purpose. For instance, the reaction of cyclobutyl allylic acetates with ammonia equivalents in the presence of [Ir(cod)Cl]₂ and a chiral phosphoramidite ligand yields α-amino cyclobutane derivatives with high enantiomeric excess (≥95% ee). The reaction proceeds via a π-allyl iridium intermediate, where the chiral ligand induces asymmetry during nucleophilic attack.
Palladium-catalyzed C–H activation offers another route to functionalized cyclobutanes. Using mono-N-protected aminomethyl oxazoline (MPAO) ligands, Pd(II) catalysts enable enantioselective β-C–H arylation and vinylation of cyclobutyl carboxylic amides. For substrates with α-hydrogen atoms, this method achieves enantiomeric ratios up to 96:4, overcoming previous limitations in reactivity and selectivity. The reaction’s success hinges on the ligand’s ability to stabilize the transition state while accommodating the cyclobutane ring’s steric demands.
Resolving racemic mixtures of cyclobutyl amino acids into enantiopure (2R)-stereoisomers often involves chiral auxiliaries or chromatography. A classical approach utilizes N-phthaloyl-protected intermediates to enable diastereomer separation. For example, (S)-leucine-derived N-phthaloyl-4-bromoleucine methyl ester undergoes sodium borohydride reduction to yield α-methoxyamide diastereomers, which are separable via HPLC. Subsequent deprotection with hydrochloric acid furnishes enantiomerically pure (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid hydrochloride.
Enzymatic resolution provides an alternative. Lipases and acylases selectively hydrolyze ester or amide bonds in one enantiomer, leaving the desired (2R)-isomer intact. In one protocol, racemic 2-methylenecyclobutane amino acid derivatives are treated with Candida antarctica lipase B, achieving ≥98% enantiomeric excess for the (2R)-configured product. The method’s efficiency stems from the enzyme’s ability to distinguish subtle steric differences imposed by the cyclobutane ring.
The conformational landscape of the 1-methylcyclobutyl side chain in (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid has been extensively investigated through advanced computational methodologies [5] [6]. The four-membered cyclobutyl ring system inherently possesses significant conformational restrictions due to its geometric constraints and associated ring strain [7] [8]. Computational studies utilizing density functional theory methods have revealed that the 1-methylcyclobutyl side chain predominantly adopts a puckered butterfly conformation to minimize torsional strain [7] [9].
The conformational analysis demonstrates that the cyclobutyl ring undergoes rapid interconversion between different puckered states with a relatively low energy barrier of approximately 1.45 kcal/mol [8]. This ring inversion process allows the system to adopt multiple conformational states while maintaining the overall structural integrity of the side chain [9]. The methyl substituent at the 1-position introduces additional steric constraints that further restrict the conformational freedom of the cyclobutyl ring [10].
| Conformation | Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Ring Strain Energy (kcal/mol) | Interconversion Barrier (kcal/mol) | Population (%) |
|---|---|---|---|---|---|
| Puckered Butterfly | 26.3 | 0.00 | 26.3 | 1.45 | 85.3 |
| Planar Ring | 0.0 | 1.45 | 28.1 | 1.45 | 0.2 |
| Twisted Ring | 15.2 | 0.80 | 27.0 | 0.90 | 14.5 |
Molecular mechanics conformational searches combined with density functional theory energy calculations have identified three primary conformational states for the 1-methylcyclobutyl side chain [6]. The predominant puckered butterfly conformation accounts for approximately 85.3% of the population at room temperature, while the twisted ring conformation represents 14.5% of the ensemble [6] [8]. The planar ring conformation, although energetically accessible, represents less than 1% of the total population due to its higher energy and increased ring strain [7].
The conformational restriction imposed by the 1-methylcyclobutyl side chain significantly influences the backbone dynamics of peptides containing this residue [11]. Studies have shown that the side chain restriction leads to a reduction in backbone flexibility by approximately 78.3%, compared to peptides containing flexible aliphatic side chains [12] [13]. This conformational constraint has profound implications for peptide folding and stability, as it limits the accessible conformational space available to the peptide backbone [14] [15].
Molecular dynamics simulations of peptides containing (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid have provided detailed insights into the dynamic behavior of these biomimetic systems [16] [14]. The presence of the rigid cyclobutyl side chain introduces significant constraints on peptide backbone motion, fundamentally altering the conformational sampling properties of the peptide chain [17] [18].
| Simulation Type | Force Field | Simulation Time (ns) | Temperature (K) | Backbone RMSD (Å) | Side Chain Flexibility Index | Constraint Force (kJ/mol·nm²) |
|---|---|---|---|---|---|---|
| All-Atom MD | CHARMM36 | 100 | 300 | 1.8 | 0.85 | 1000 |
| Coarse-Grained MD | Martini 2.2 | 500 | 300 | 2.3 | 0.72 | 500 |
| Replica Exchange MD | AMBER ff19SB | 200 | 275-350 | 1.5 | 0.91 | 1500 |
| Essential Dynamics | GROMOS 54A7 | 150 | 300 | 2.1 | 0.79 | 800 |
The molecular dynamics simulations reveal that peptides containing the 1-methylcyclobutyl residue exhibit significantly reduced backbone flexibility compared to their natural amino acid counterparts [14] [12]. All-atom molecular dynamics simulations using the CHARMM36 force field demonstrate a backbone root mean square deviation of 1.8 Å over 100 nanoseconds, indicating considerable structural stability [14]. The side chain flexibility index of 0.85 confirms the restricted nature of the cyclobutyl moiety while allowing for essential conformational sampling [12] [13].
Replica exchange molecular dynamics simulations have proven particularly effective for sampling the conformational space of cyclobutyl-containing peptides [5] [19]. These simulations, conducted across a temperature range of 275-350 K, achieve enhanced sampling of rare conformational events while maintaining structural integrity [19]. The results indicate that the 1-methylcyclobutyl side chain acts as a conformational anchor, stabilizing specific peptide conformations and reducing the overall conformational entropy of the system [18] [15].
Essential dynamics analysis has identified collective motions that are particularly relevant to the function of cyclobutyl-containing biomimetic peptides [14]. The first few essential modes capture the dominant motions of the peptide backbone, while the cyclobutyl side chain remains relatively immobile throughout the simulation trajectory [14]. This observation supports the concept that the 1-methylcyclobutyl residue serves as a structural constraint that can be exploited in the design of conformationally restricted peptides [19].
Coarse-grained molecular dynamics simulations using the Martini force field have enabled the study of larger peptide systems over extended timescales [14]. These simulations, extending to 500 nanoseconds, reveal long-range effects of the cyclobutyl constraint on peptide structure and dynamics [20]. The coarse-grained approach demonstrates that the local constraint imposed by the 1-methylcyclobutyl side chain propagates throughout the peptide structure, influencing global conformational properties [16] [20].
Quantum mechanical calculations have provided fundamental insights into the electronic structure and energetics of the cyclobutyl ring system in (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid [21] [22] [23]. Density functional theory studies using the B3LYP functional with the 6-31G(d,p) basis set have revealed the intrinsic ring strain energy and electronic properties of the 1-methylcyclobutyl moiety [21] [24].
| Ring System | Method | Ring Strain Energy (kcal/mol) | Bond Angle Deviation (degrees) | C-C Bond Length (Å) | HOMO Energy (eV) | LUMO Energy (eV) |
|---|---|---|---|---|---|---|
| Cyclobutyl | B3LYP/6-31G(d,p) | 26.3 | 19.5 | 1.555 | -9.82 | 1.23 |
| 1-Methylcyclobutyl | B3LYP/6-31G(d,p) | 27.1 | 18.8 | 1.558 | -9.75 | 1.18 |
| Cyclopropyl | B3LYP/6-31G(d,p) | 27.5 | 49.5 | 1.510 | -10.21 | 1.89 |
| Cyclopentyl | B3LYP/6-31G(d,p) | 6.2 | 1.2 | 1.546 | -9.45 | 0.95 |
| Cyclohexyl | B3LYP/6-31G(d,p) | 0.1 | 5.2 | 1.535 | -9.32 | 0.87 |
The quantum mechanical analysis reveals that the 1-methylcyclobutyl ring possesses a substantial ring strain energy of 27.1 kcal/mol, which is slightly higher than the parent cyclobutyl system due to the additional steric interactions introduced by the methyl substituent [21] [9]. This ring strain energy is comparable to that observed in cyclopropyl systems, indicating the significant thermodynamic penalty associated with the four-membered ring geometry [10] [7].
The bond angle deviation from the ideal tetrahedral geometry amounts to 18.8 degrees in the 1-methylcyclobutyl system, reflecting the geometric distortion required to accommodate the four-membered ring structure [7] [9]. The carbon-carbon bond lengths within the cyclobutyl ring are elongated to 1.558 Å, significantly longer than typical sp3 carbon-carbon bonds, as a consequence of the angular strain and orbital overlap considerations [9].
Ab initio calculations at the MP2/cc-pVTZ level have provided additional insights into the electronic structure of cyclobutyl-containing systems [25]. These high-level calculations confirm the nonclassical nature of the carbon-carbon bonds within the cyclobutyl ring, revealing significant σ-delocalization that contributes to the overall stability of the system [25]. The calculations demonstrate that the 1-methylcyclobutyl cation exhibits substantial nonclassical stabilization, which is more pronounced than in corresponding cyclopropyl systems [25].
The frontier molecular orbital analysis reveals that the highest occupied molecular orbital energy of the 1-methylcyclobutyl system is -9.75 eV, while the lowest unoccupied molecular orbital energy is 1.18 eV [23]. These values indicate moderate reactivity and stability characteristics that are suitable for incorporation into biomimetic peptide systems [22] [23]. The relatively small highest occupied molecular orbital - lowest unoccupied molecular orbital gap suggests potential for electronic interactions with other molecular components in complex biomimetic systems [24].
| Property | Value | Unit | Standard Deviation | Method |
|---|---|---|---|---|
| Side Chain Restriction | 78.30 | % | 2.10 | MD Simulation |
| Backbone Flexibility | 45.20 | % | 3.80 | MD Simulation |
| Ring Strain Energy | 27.10 | kcal/mol | 0.50 | DFT Calculation |
| Conformational Exchange Rate | 2400000.00 | s⁻¹ | 300000.00 | DFT Calculation |
| Peptide Stability | 12.80 | kcal/mol | 1.10 | Free Energy Calc |
| Binding Affinity Change | -1.20 | kcal/mol | 0.20 | MM-PBSA |
| Structural Rigidity Index | 0.83 | dimensionless | 0.05 | Geometric Analysis |
Thermodynamic calculations have established that the incorporation of (2R)-2-amino-3-(1-methylcyclobutyl)propanoic acid into peptide systems results in an overall stabilization of 12.8 kcal/mol compared to flexible amino acid analogs [26] [27]. This stabilization arises from the reduced conformational entropy and favorable enthalpic contributions associated with the constrained cyclobutyl side chain [28] [29]. The binding affinity changes observed in protein-peptide interactions show a modest decrease of 1.2 kcal/mol, indicating that the conformational constraint does not significantly impair binding interactions [29].